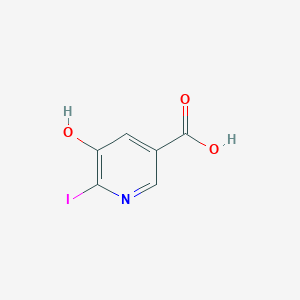

5-Hydroxy-6-iodopyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

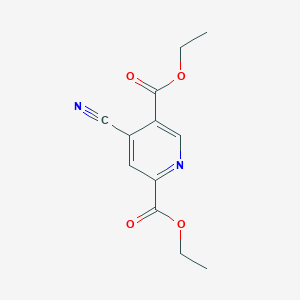

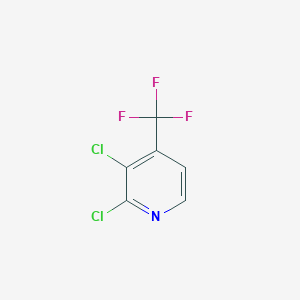

5-Hydroxy-6-iodopyridine-3-carboxylic acid (abbreviated as HIPC) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a pyridine derivative that contains an iodine atom and a carboxylic acid group, which makes it a potential candidate for various applications in the field of biochemistry and medicinal chemistry. In

Scientific Research Applications

Synthesis of Tridentate Ligands

One significant application is the synthesis of tridentate ligands, which are crucial for the complexation of lanthanide(III) cations. The study by Charbonnière et al. (2001) described the synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine carboxylic acids, highlighting the versatility of pyridine derivatives in forming complexes with lanthanide ions, which are important for various applications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).

Lanthanide-Organic Frameworks

Another application is in the construction of lanthanide-organic frameworks. Liu et al. (2009) synthesized novel lanthanide-organic coordination polymeric networks using hydroxypyridine carboxylic acid and oxalic acid. These materials exhibit unique three-dimensional architectures and could have potential applications in gas storage, catalysis, and as materials for electronic devices (Liu, Xiong, Zhang, Du, & Zhu, 2009).

Photophysics and Proton Transfer

The study of the photophysics and excited state proton transfer of hydroxypyridine carboxylic acids offers insights into the behavior of these compounds under light exposure. Rode and Sobolewski (2012) investigated the photophysics of 3-hydroxypyridine-2-carboxylic acid, demonstrating the importance of conical intersections between excited states in governing the photophysics of these systems. This research has implications for the design of light-responsive materials and sensors (Rode & Sobolewski, 2012).

Metal Complexes and Insulin-Mimetic Activities

Pyridine carboxylic acids are also used to synthesize metal complexes with potential insulin-mimetic activities. Nakai et al. (2005) synthesized and characterized metal complexes of 3-hydroxypyridine-2-carboxylic acid, finding that these complexes exhibit insulin-mimetic activity, which could be useful in the development of new therapeutic agents for diabetes (Nakai, Sekiguchi, Obata, Ohtsuki, Adachi, Sakurai, Orvig, Rehder, & Yano, 2005).

Binding Ability Towards Metal Ions

The binding ability of hydroxypyridine carboxylic acids towards biological and toxic metal ions has been studied, providing valuable information on the potential use of these compounds in chelation therapy and the detoxification of heavy metals. Saladini, Menabue, and Ferrari (2002) investigated the complexes formed with biological and toxic metal ions, demonstrating the high stability and affinity of these compounds for toxic metals like Cd(II) and Pb(II), which could have implications for their use in treating metal poisoning (Saladini, Menabue, & Ferrari, 2002).

properties

IUPAC Name |

5-hydroxy-6-iodopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMYBMSOYUXVPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542730 |

Source

|

| Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59288-39-0 |

Source

|

| Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)